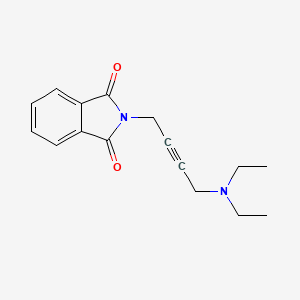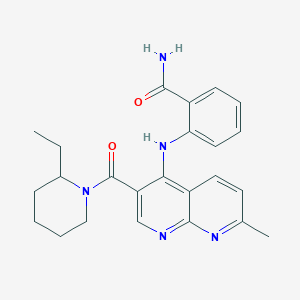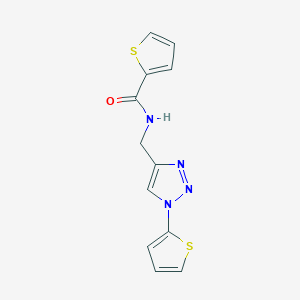
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione
説明
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione, also known as DEAB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds.
作用機序
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione binds to the active site of ALDH enzymes and inhibits their activity by preventing the conversion of aldehydes to their corresponding carboxylic acids. This leads to an accumulation of toxic aldehydes in cells, which can cause oxidative stress and DNA damage. In cancer cells, the inhibition of ALDH activity by 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione results in a reduction in the production of antioxidant molecules and an increase in reactive oxygen species (ROS), leading to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has been shown to have other biochemical and physiological effects. ALDH enzymes are involved in the metabolism of retinoids, which are essential for embryonic development and tissue homeostasis. 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione inhibition of ALDH activity during embryonic development can lead to developmental abnormalities and birth defects. In adults, 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has been shown to have potential applications in the treatment of alcoholism, as ALDH enzymes are involved in the metabolism of alcohol. 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione can inhibit the metabolism of alcohol, leading to an accumulation of acetaldehyde and unpleasant side effects, which may deter individuals from drinking.
実験室実験の利点と制限
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has several advantages for use in lab experiments. It is a potent and specific inhibitor of ALDH enzymes, making it a valuable tool for studying the role of ALDH enzymes in various biological processes. 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione is also readily available and relatively inexpensive, allowing for large-scale experiments. However, 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has some limitations. Its inhibition of ALDH enzymes is irreversible, which can make it difficult to study the kinetics of ALDH activity. Additionally, 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione can have off-target effects on other enzymes, leading to potential complications in experiments.
将来の方向性
There are several potential future directions for research on 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione. One area of interest is the development of 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione analogs with improved specificity and potency for ALDH inhibition. These analogs could have potential therapeutic applications in cancer treatment and alcoholism. Another direction for research is the identification of other biological processes that are affected by ALDH inhibition by 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione. This could lead to a better understanding of the role of ALDH enzymes in various diseases and biological processes. Finally, the development of 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione as a tool for identifying cancer stem cells could have significant implications for cancer treatment and prognosis.
科学的研究の応用
2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has been extensively studied for its potential use in cancer research. ALDH enzymes are overexpressed in many types of cancer, and their inhibition by 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has been shown to reduce cancer cell proliferation and induce apoptosis. 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione has also been used to identify cancer stem cells, which are thought to be responsible for tumor initiation and resistance to chemotherapy. By inhibiting ALDH activity, 2-(4-Diethylamino-but-2-ynyl)-isoindole-1,3-dione can selectively target cancer stem cells and potentially improve cancer treatment outcomes.
特性
IUPAC Name |
2-[4-(diethylamino)but-2-ynyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-17(4-2)11-7-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWGBLHKQDVWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)

![Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2527501.png)


![3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde](/img/structure/B2527506.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2527507.png)
![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)

